2,2,3,4,5,5-Hexamethyl-2,5-dihydro-1,2,5-oxadisilole
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Overview
Description
2,2,3,4,5,5-Hexamethyl-2,5-dihydro-1,2,5-oxadisilole is an organosilicon compound characterized by its unique structure, which includes a five-membered ring containing both silicon and oxygen atoms. This compound is notable for its high thermal stability and resistance to oxidation, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,5,5-Hexamethyl-2,5-dihydro-1,2,5-oxadisilole typically involves the reaction of hexamethyldisiloxane with a suitable reagent under controlled conditions. One common method is the reaction of hexamethyldisiloxane with a chlorinating agent, such as thionyl chloride, followed by cyclization in the presence of a base like sodium hydroxide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts, such as platinum or palladium, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,5,5-Hexamethyl-2,5-dihydro-1,2,5-oxadisilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into silanes.
Substitution: Halogenation and alkylation reactions can introduce different substituents onto the silicon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides, are commonly employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted siloxanes and silanes.
Scientific Research Applications
2,2,3,4,5,5-Hexamethyl-2,5-dihydro-1,2,5-oxadisilole has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its use in medical implants and prosthetics.
Industry: Utilized in the production of high-performance materials, such as heat-resistant coatings and sealants.
Mechanism of Action
The mechanism by which 2,2,3,4,5,5-Hexamethyl-2,5-dihydro-1,2,5-oxadisilole exerts its effects involves its interaction with various molecular targets. The silicon-oxygen bond in the compound is highly stable, which contributes to its resistance to degradation. This stability allows it to form strong bonds with other materials, making it useful in applications requiring durable and long-lasting materials.
Comparison with Similar Compounds
Similar Compounds
Hexamethylbenzene: An aromatic compound with a similar methyl-substituted structure but lacks silicon and oxygen atoms.
Hexamethylcyclohexane: A cycloalkane with a similar methyl-substituted structure but lacks silicon and oxygen atoms.
Trisiloxane: Contains silicon and oxygen atoms but has a different structural arrangement.
Uniqueness
2,2,3,4,5,5-Hexamethyl-2,5-dihydro-1,2,5-oxadisilole is unique due to its combination of silicon and oxygen in a five-membered ring structure, which imparts high thermal stability and resistance to oxidation. This makes it particularly valuable in applications where durability and stability are critical.
Properties
CAS No. |
50335-02-9 |
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Molecular Formula |
C8H18OSi2 |
Molecular Weight |
186.40 g/mol |
IUPAC Name |
2,2,3,4,5,5-hexamethyl-1,2,5-oxadisilole |
InChI |
InChI=1S/C8H18OSi2/c1-7-8(2)11(5,6)9-10(7,3)4/h1-6H3 |
InChI Key |
WMXDXTWDMJBYAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([Si](O[Si]1(C)C)(C)C)C |
Origin of Product |
United States |
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